2-Hydroxypyridine-3-sulfonamide

Übersicht

Beschreibung

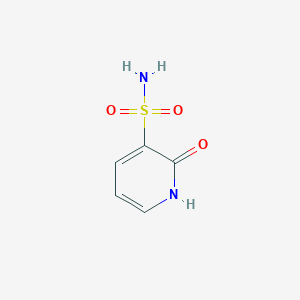

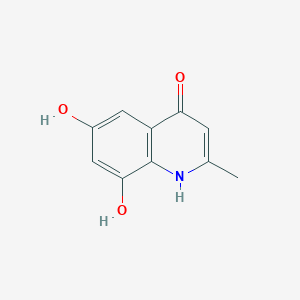

2-Hydroxypyridine-3-sulfonamide is a chemical compound with the CAS Number: 1566403-08-4 . It has a molecular weight of 174.18 and is typically in powder form .

Molecular Structure Analysis

The InChI code for 2-Hydroxypyridine-3-sulfonamide is1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) . This code provides a detailed description of the molecule’s structure. It is stored at room temperature . Unfortunately, other specific physical and chemical properties like solubility, density, and boiling point are not available in the resources.

Wissenschaftliche Forschungsanwendungen

Sulfonation and Crystal Structure

Research has shown that 2-Hydroxypyridine, when treated with concentrated sulfuric acid, undergoes sulfonation at the 3-position to yield hydrated salts. These salts, in their crystal structure, are linked by extensive hydrogen bonds into a three-dimensional network, indicating potential applications in the field of crystallography and material sciences (Zhu, Gao, & Ng, 2009).

Role in Glutathione Conjugation

In vitro studies have demonstrated that 2-Hydroxypyridine-3-sulfonamide can react with glutathione, a crucial antioxidant in cells, leading to the formation of sulfinamide and N-hydroxy-sulfonamide adducts. This interaction suggests potential applications in understanding detoxification mechanisms of certain carcinogenic compounds (Umemoto et al., 1988).

Degradation in Aquatic Environments

Studies involving electron beam irradiation of sulfonamide antibiotics, including sulfapyridine, a derivative of 2-Hydroxypyridine-3-sulfonamide, have revealed insights into their degradation process and mechanisms in aquatic environments. This research is crucial for addressing environmental concerns regarding the persistence of such compounds in water bodies (Zhu et al., 2021).

Carbonic Anhydrase Inhibitors

2-Hydroxypyridine-3-sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors, especially in the context of intraocular pressure-lowering effects in glaucoma treatment. This research signifies its potential application in ophthalmology and pharmaceutical development (Scozzafava et al., 1999).

Sulfonation Reactivity

A study of the sulfonation reactivity of 2-Hydroxypyridine-3-sulfonamide and its N-oxide has shown that sulfonation occurs at specific positions of the phenyl ring. This finding is relevant for chemical synthesis and pharmaceutical applications, where precise control of functional group positioning is crucial (Smirnov et al., 1972).

Photocatalytic Degradation

The photocatalytic degradation of sulfonamides, including derivatives of 2-Hydroxypyridine-3-sulfonamide, using mesoporous TiO2 microspheres, has been explored. This research contributes to the understanding of environmental degradation processes and potential water treatment technologies (Guo et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Hydroxypyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

The interaction of 2-Hydroxypyridine-3-sulfonamide with its targets involves the inhibition of these enzymes, thereby disrupting their normal function . This disruption can lead to changes in the cellular processes these enzymes are involved in, resulting in the therapeutic effects of the compound .

Biochemical Pathways

The primary biochemical pathways affected by 2-Hydroxypyridine-3-sulfonamide involve the processes regulated by the enzymes it targets . For instance, the inhibition of carbonic anhydrase can affect fluid balance and pH regulation in the body, while the inhibition of dihydropteroate synthetase can disrupt the synthesis of folic acid, a crucial component for DNA replication .

Result of Action

The molecular and cellular effects of 2-Hydroxypyridine-3-sulfonamide’s action primarily involve the disruption of normal cellular processes due to the inhibition of target enzymes . This can lead to changes in cellular function and, in the context of disease treatment, can help to alleviate symptoms or halt disease progression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxypyridine-3-sulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, affecting the efficacy of these compounds . Additionally, factors such as pH and temperature can influence the stability and activity of the compound .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTBEXBYRSWPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)

![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)

![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)